![molecular formula C15H21NO B2373895 1-[(1,2,3,4-Tetrahydroisoquinolin-2-yl)methyl]cyclopentan-1-ol CAS No. 1486089-23-9](/img/structure/B2373895.png)
1-[(1,2,3,4-Tetrahydroisoquinolin-2-yl)methyl]cyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4-Tetrahydroisoquinolines (THIQ) are a large group of natural products. THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
In recent years, considerable research interest has been witnessed toward the synthesis of its C(1)-substituted derivatives, since they can act as precursors for various alkaloids displaying multifarious biological activities . Traditional approaches to the synthesis of C(1)-substituted THIQs include the use of harsh conditions or preassembled substrates .Molecular Structure Analysis
1,2,3,4-Tetrahydroisoquinoline is an important structural motif of various natural products and therapeutic lead compounds . THIQs with a stereogenic center at position C(1) are the key fragments of a diverse range of alkaloids and bioactive molecules .Chemical Reactions Analysis
The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Scientific Research Applications
Programmed Cell Death-1/Programmed Cell Death-Ligand 1 (PD-1/PD-L1) Immune Checkpoint Inhibition
Small-molecule inhibitors targeting the PD-1/PD-L1 immune checkpoint axis have gained prominence as an alternative therapeutic approach. These inhibitors differ from monoclonal antibodies and exhibit unique molecular characteristics . Researchers have explored the potential of our compound in modulating immune responses through this pathway.
Alkaloid Precursors
1,2,3,4-Tetrahydroisoquinoline derivatives serve as essential structural motifs in various natural alkaloids. Researchers have explored their C(1)-substituted derivatives, which can act as precursors for alkaloids with diverse biological activities . These derivatives may contribute to the synthesis of valuable alkaloid-based drugs.
Structure-Activity Relationship (SAR) Studies
Understanding the impact of functional groups on biological activity is crucial. Researchers have conducted SAR studies on THIQ analogs to identify key structural features responsible for their desired effects . These insights inform further optimization and drug design.
Mechanism of Action
Target of Action
It is known that 1,2,3,4-tetrahydroisoquinolines (thiq) based compounds, which this compound is a derivative of, exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Thiq based compounds are known to interact with their targets in a way that results in diverse biological activities .
Biochemical Pathways
Thiq based compounds are known to affect various biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
The pharmacokinetic properties of a compound greatly influence its bioavailability and therapeutic potential .
Result of Action
Thiq based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Action Environment
Environmental factors can significantly influence the action and efficacy of a compound .
Future Directions
properties
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)cyclopentan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c17-15(8-3-4-9-15)12-16-10-7-13-5-1-2-6-14(13)11-16/h1-2,5-6,17H,3-4,7-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRZNFDAXKGCKB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CN2CCC3=CC=CC=C3C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.